N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE
Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that features a benzodioxole ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the benzodioxole and sulfonamide intermediates.
Coupling Reaction: The benzodioxole intermediate is coupled with the sulfonamide intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt key cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in its amine substitution.
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Another compound with the benzodioxole ring, but with an alcohol functional group.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE is unique due to its combination of the benzodioxole ring and sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-17-8-10-21(30-2)23(12-17)33(28,29)26(19-6-4-3-5-7-19)15-24(27)25-14-18-9-11-20-22(13-18)32-16-31-20/h3-13H,14-16H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVHONAQFKMHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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